8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities .
Mechanism of Action
Target of Action
Compounds with a similar pyrido[2,3-d]pyrimidine scaffold have been found to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds have been found to inhibit the activity of their target kinases, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target kinases. These could include pathways related to cell growth and proliferation, apoptosis, and other cellular functions . The exact downstream effects would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of its target kinases, it could potentially disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation or induced apoptosis .
Biochemical Analysis
Biochemical Properties
8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one interacts with CDKs, inhibiting their activity . This interaction is likely to involve the formation of hydrogen bonds and hydrophobic interactions between the compound and the active site of the enzyme .
Cellular Effects
The inhibition of CDKs by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells . It may also affect other cellular processes regulated by CDKs, such as transcription and DNA repair .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity . This can lead to changes in the phosphorylation status of CDK substrates, affecting their activity and function .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function are likely to be time-dependent, with prolonged exposure potentially leading to irreversible cell cycle arrest and cell death
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization reactions . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further transformations to form the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the transformations .
Major Products
The major products formed from these reactions include unsaturated pyrido[2,3-d]pyrimidine derivatives, reduced analogs, and substituted compounds with potential therapeutic applications .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: Known for their kinase inhibitory activities.
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: Act as inhibitors of cyclin-dependent kinases and adenosine receptors.
5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones: Serve as scaffolds for developing biologically active compounds.
Uniqueness
8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one stands out due to its unique cyclopropyl and morpholine substituents, which can enhance its binding affinity and selectivity for specific biological targets . This makes it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
8-cyclopropyl-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-12-4-3-11-13(17-5-7-20-8-6-17)15-9-16-14(11)18(12)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZWSXFSUNFCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=CC3=C2N=CN=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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